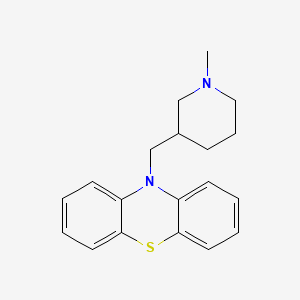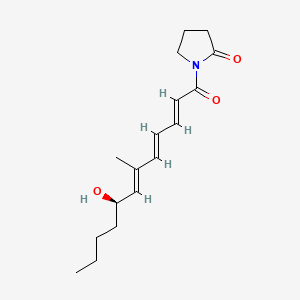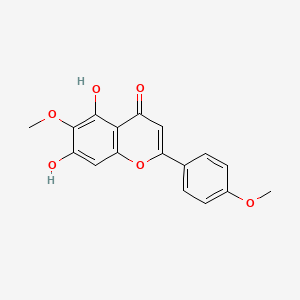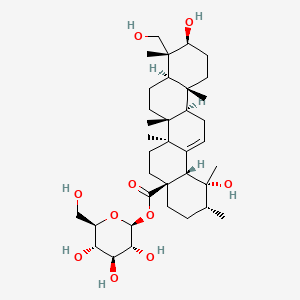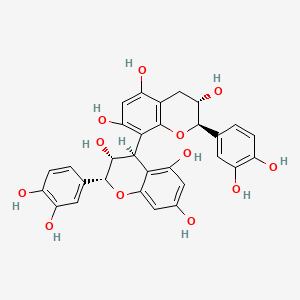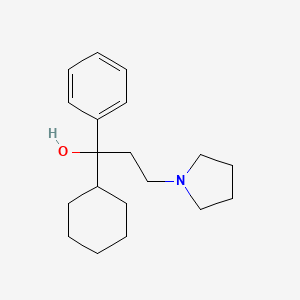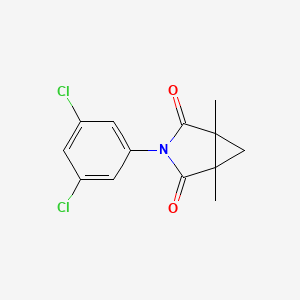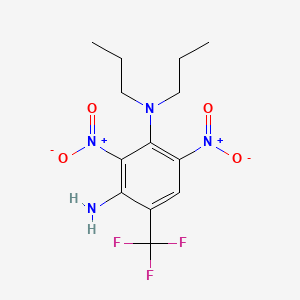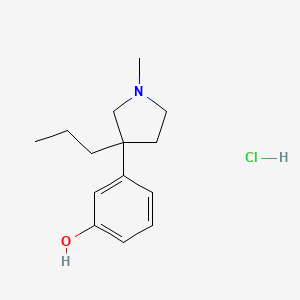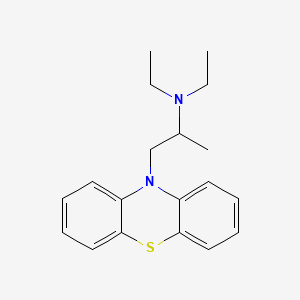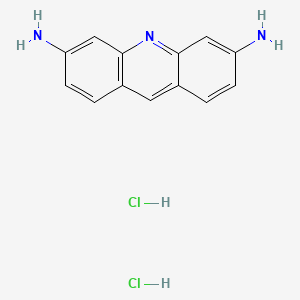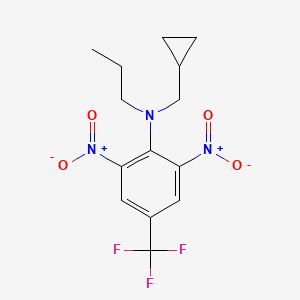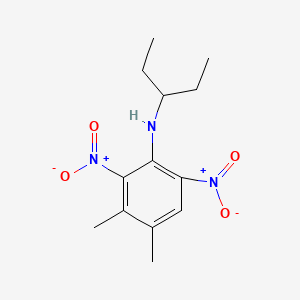
Pendimethalin
Overview
Description
Pendimethalin is a selective herbicide belonging to the dinitroaniline class. It is widely used to control annual grasses and certain broadleaf weeds in various crops, including field corn, potatoes, rice, cotton, soybeans, tobacco, peanuts, and sunflowers . This compound is applied both pre-emergence (before weed seeds have sprouted) and early post-emergence . It inhibits cell division and cell elongation, effectively preventing weed growth .
Mechanism of Action
Target of Action
Pendimethalin is a selective herbicide used to control annual grasses and certain broadleaf weeds . It primarily targets the roots and shoots of young plants, preventing them from establishing themselves and competing with desirable crops or ornamental plants .
Mode of Action
This compound acts both pre-emergence, that is before weed seedlings have emerged, and early post-emergence . Its primary mode of action is to prevent plant cell division and elongation in susceptible species . It inhibits root and shoot growth, controlling the weed population and preventing weeds from emerging, particularly during the crucial development phase of the crop .
Biochemical Pathways
This compound belongs to the dinitroaniline class of herbicides . These are microtubule inhibitors, targeting tubulin proteins in plants and protists . The biotransformation pathway of this compound includes oxidation, reduction, and cyclization . The transformation steps are:
Pharmacokinetics
In rats, orally administered radiolabelled this compound was more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . The excretion of radioactivity was similar for both sexes; 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment .
Result of Action
The main result of this compound’s action is the inhibition of root and shoot growth. This prevents the weed from developing further, eventually leading to its death . In short-term and long-term studies in mice, rats, and dogs, the main target organs of this compound were the liver (increased weight with histopathological changes and changes in serum alkaline phosphatase) in all species tested and the thyroid (increased weight, histopathological changes) in rats .
Biochemical Analysis
Biochemical Properties
Pendimethalin selectively binds in the minor groove of DNA by forming covalent bonds with G and C nitrogenous bases, as well as with the ribose sugar . It interacts with enzymes such as nitro-reductase, which plays a role in its degradation . The nature of these interactions predominantly involves hydrophobic interactions .
Cellular Effects
This compound has been found to induce oxidative stress, DNA damage, and mitochondrial dysfunction, triggering apoptosis in human lymphocytes and rat bone-marrow cells . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s primary mode of action is to prevent plant cell division and elongation . It inhibits root and shoot growth by disrupting cell division in the roots and shoots of young plants . On a molecular level, this compound intercalates between adjacent ‘G–C’ base pairs of DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a decrease in concentration over time, indicating its degradation . It has been observed that a newly isolated strain PD1 can degrade 77.05% of this compound at 50 mgL −1 concentration in 30 h incubation under room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 is 1250 mg kg −1 in male rats, indicating that this compound is slightly toxic by oral exposure . In crayfish, this compound administered by contact is rapidly concentrated in the gills and hepatopancreas .
Metabolic Pathways
The major metabolic pathways of this compound involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring . The derivative metabolites are predominantly found in urine .
Transport and Distribution
This compound is predominantly applied to soil as a preplant, preemergence, and sometimes postemergence herbicide . It can be strongly adsorbed by the soil but is difficult to desorb . Microencapsulation of this compound has been demonstrated to reduce environmental pollution and prevent the active ingredients from the interference of external factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pendimethalin can be synthesized through the amination of interhalogen o-xylene and 3-amylamine in the presence of a catalyst, followed by a nitration reaction . Another method involves the interfacial polymerization of 4,4-methylenediphenyl diisocyanate and ethylenediamine based on microfluidic technology .
Industrial Production Methods: The industrial production of this compound involves a short reaction process route with a yield of over 70 percent . The process avoids the problem of nitration selectivity of o-xylene and uses a low-cost catalytic system .
Chemical Reactions Analysis
Pendimethalin undergoes various chemical reactions, including:
Reduction: One or two nitro groups are reduced to amine groups.
Cyclization: The compound cyclizes to form a benzimidazole heterocycle.
Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are hydroxylated, carboxylated, and aminated derivatives of this compound .
Scientific Research Applications
Pendimethalin has a wide range of scientific research applications:
Agriculture: It is used to control weeds in various crops, including wheat, corn, soybeans, potatoes, cabbage, peas, carrots, and asparagus.
Microencapsulation: this compound microcapsules are prepared using microfluidic technology to reduce environmental pollution and enhance herbicidal activity.
Weed Control Studies: Research has shown that postemergence-directed applications of this compound can effectively control early-season weeds in crops like chile pepper without causing crop injury or yield loss.
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFOSRWCNZCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Record name | PENDIMETHALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024245 | |
| Record name | Pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pendimethalin appears as orange-yellow crystals. Non corrosive. Used as an herbicide., Orange-yellow solid; [Merck Index] Odor like fruit; [HSDB] | |
| Record name | PENDIMETHALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pendimethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes on distillation | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flashpoint of Prowl: 92 °F (closed cup); 124 °F (open cup) /Prowl/ | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, All at 20 °C: acetone, 800 g/L; xylene, >800 g/L; hexane, 48.98 g/L, dichloromethane, >800 g/L; Readily soluble in benzene, toluene, and chloroform; slighlty soluble in petroleum ether and petrol, Acetone, 161; DMSO, 21.4; n-heptane, 11.2; methanol, 5.5; methylene chloride, 232; toluene, 128.4; xylene soluble (all in g/100 mL, 25 °C), In water, 0.33 mg/L at 20 °C | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.19 at 25 °C | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00003 [mmHg], 9.4X10-6 mm Hg at 25 °C | |
| Record name | Pendimethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow crystal solid | |
CAS No. |
40487-42-1 | |
| Record name | PENDIMETHALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pendimethalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40487-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pendimethalin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040487421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENDIMETHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL6L14C06U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56-57 °C | |
| Record name | Pendimethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pendimethalin inhibits root growth by disrupting cell division and microtubule formation in susceptible plant species. [, , , ] It binds to tubulin, a protein crucial for microtubule assembly, ultimately hindering cell division and elongation. This leads to stunted root growth and eventual death of the weed seedlings.
A: The primary downstream effect is the inhibition of root development, leading to reduced nutrient and water uptake. This ultimately results in plant stunting, chlorosis, and eventual death. [, , ]
A: The molecular formula of this compound is C13H19N3O4, and its molecular weight is 281.31 g/mol. []
A: While the provided papers do not explicitly mention specific spectroscopic data, methods like gas chromatography with a nitrogen-phosphorus detector (GC-NPD) are commonly used to analyze this compound residues in various matrices. []
A: Research shows that microencapsulated (ME) this compound formulations exhibit lower activity and increased persistence compared to emulsifiable concentrate (EC) formulations. [, ] This is likely due to the controlled release mechanism of the ME formulation.
A: Yes, soil texture and organic matter content can significantly affect the degradation rate of this compound. For instance, dissipation is faster in organic soils, especially under dry conditions without soil incorporation. [] In contrast, degradation is slower in soils with high clay content. []
ANone: While the papers don't specifically address SAR, it is known that modifications to the dinitroaniline core structure can significantly impact herbicidal activity. For example, changes to the alkyl side chain can alter selectivity towards different weed species.
A: this compound stability is affected by factors like temperature, light exposure, and pH. [, ] Formulation strategies like microencapsulation can enhance stability and reduce volatility. [, ]
A: The United States Environmental Protection Agency (USEPA) classifies this compound as a slightly toxic compound (Toxicity Class III). [] It is also classified as a possible human carcinogen (Group C).
A: Responsible use, including proper application rates and timing, can mitigate environmental risks. [] Choosing formulations with lower leaching potential and employing integrated weed management strategies can further minimize negative impacts. [, ]
A: this compound primarily degrades through microbial activity in soil. [, , ] Several metabolites have been identified, including dealkylated this compound derivative, partially reduced derivative, and cyclized product. []
A: this compound can negatively impact non-target organisms, particularly aquatic life. [] Its persistence in soil can also affect subsequent crops, highlighting the need for appropriate rotational practices.
A: Several herbicides offer alternative options to this compound, depending on the target weed species and crop. Examples include metribuzin, rimsulfuron, sulfosulfuron, pyroxasulfone, acetochlor, and S-metolachlor. [, , , , ] Each herbicide has its own spectrum of activity, persistence, and potential environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
